3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one

Description

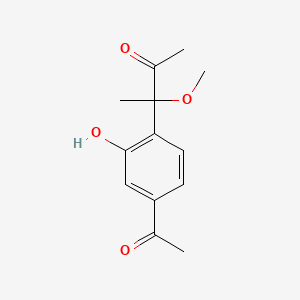

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one is a substituted butanone derivative featuring a hydroxyphenyl group with an acetyl substituent at the para position and a methoxy group at the meta position.

Properties

CAS No. |

136796-00-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

3-(4-acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one |

InChI |

InChI=1S/C13H16O4/c1-8(14)10-5-6-11(12(16)7-10)13(3,17-4)9(2)15/h5-7,16H,1-4H3 |

InChI Key |

ALJDYZBMOUETDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(C)(C(=O)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one typically involves multi-step organic reactions. One common method includes the acetylation of 2-hydroxyacetophenone followed by a series of reactions to introduce the methoxy and butanone groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but typically involve modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other molecules can be analyzed through the lens of solvent properties, reactivity, and synthetic utility. Below is a systematic comparison based on the available evidence:

Solvent Properties and Bio-Based Alternatives

3-Methoxybutan-2-one (MO)

- Synthesis : Produced via a one-step, solvent-free method using ethyl acetate and dimethyl carbonate catalyzed by p-toluenesulfonic acid (PTSA) .

- Properties : Boiling point (112°C), density (0.90 g/mL), viscosity (0.48 cP), and Hansen solubility parameters (δH = 5.5 MPa⁰.⁵) make it a sustainable alternative to chlorinated solvents like dichloromethane .

- Applications : Effective in Friedel-Crafts acylation and Menshutkin reactions, replacing toxic solvents such as dimethyl sulfoxide (DMSO) .

3-(4-Acetyl-2-hydroxyphenyl)-3-methoxybutan-2-one

- Differences : The addition of the 4-acetyl-2-hydroxyphenyl group introduces aromaticity and hydrogen-bonding capacity, likely altering solubility and reactivity compared to MO. This structural complexity may shift its utility toward specialized organic synthesis or bioactive molecule design rather than bulk solvent applications.

Structural Analogs in Phenolic Ketones

- 4-Methyl-2-(3-methylbutanoyl)phenol (): Shares a phenolic hydroxyl group and ketone functionality.

- 1-(3,4-Dimethylcyclohex-3-enyl)ethanone (DE) (): A cyclic ketone with methyl substituents. Comparison: DE’s cyclohexene ring system contrasts with the aromatic phenyl group in the target compound, leading to differences in steric hindrance and electronic effects during reactions.

Reactivity in Organic Transformations

- MO demonstrates utility in acyl transfer reactions due to its moderate polarity and ability to stabilize charged intermediates .

- This compound : The acetyl and hydroxyl groups may enable participation in condensation reactions (e.g., Claisen-Schmidt) or serve as a chelating agent in metal-catalyzed processes, though specific data are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.